Product packaging for 2,6,6-Trimethylheptan-1-ol(Cat. No.:)

2,6,6-Trimethylheptan-1-ol

Cat. No.: B13573334
M. Wt: 158.28 g/mol
InChI Key: VIBBWOCOOGRGQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,6,6-Trimethylheptan-1-ol ( 1340268-30-5) is a high-purity organic compound supplied with a minimum purity of ≥98% . This C10 alcohol, with a molecular formula of C₁₀H₂₂O and a molecular weight of 158.28 g/mol, is characterized by a branched hydrocarbon chain terminating in a hydroxyl group, which defines its properties as a primary alcohol . Its structure, featuring multiple methyl branches, contributes to its specific volatility and solubility profile, making it a candidate for research in organic synthesis, fragrance development, and as a potential intermediate for more complex chemical entities. The compound's physicochemical properties, including a Topological Polar Surface Area (TPSA) of 20.23 Ų and a calculated LogP of 2.83, indicate low hydrogen-bonding potential and moderate lipophilicity, factors that influence its behavior in synthetic and analytical applications . Researchers value this material for exploring structure-activity relationships and reaction pathways involving sterically hindered alcohols. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. For safe handling, please refer to the corresponding Safety Data Sheet. The compound should be stored sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O B13573334 2,6,6-Trimethylheptan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

2,6,6-trimethylheptan-1-ol

InChI

InChI=1S/C10H22O/c1-9(8-11)6-5-7-10(2,3)4/h9,11H,5-8H2,1-4H3

InChI Key

VIBBWOCOOGRGQP-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)C)CO

Origin of Product

United States

Occurrence, Isolation, and Biosynthetic Pathways

Natural Sources and Distribution Patterns of Related Branched Alcohols

Branched-chain alcohols, a diverse group of organic compounds, are found across various natural sources, including plants, insects, and microorganisms. gerli.comwikipedia.org They are often components of essential oils and cuticular waxes. gerli.comnih.gov In plants, these alcohols and their esters contribute to the fragrance of flowers and can be found in leaves and on the surface of fruits. gerli.comnih.gov For instance, various long-chain alkanols have been identified in the cuticular wax of plants like Ziziphus nummularia. nih.gov

In the insect world, branched-chain alcohols can act as pheromones or are present in defensive secretions. gerli.com For example, honeybees produce alcohols with 17 to 22 carbons. gerli.com Microorganisms, including bacteria and fungi, are also known to produce branched-chain alcohols. gerli.comwikipedia.org Certain species of Mycobacterium, for instance, contain mono-methylated alcohols known as phthiocerols in their waxes. gerli.com

The distribution of these alcohols can vary significantly between species and even within different parts of the same organism. gerli.comberkeley.edu Their presence and concentration can be influenced by environmental factors and the developmental stage of the organism. gerli.comberkeley.edu

A study involving the analysis of volatile organic compounds in the plant Stephania tetrandra identified 2,6,6-trimethyl-octane, a structurally related alkane, highlighting the presence of similar branched-chain structures in the plant kingdom. nih.gov The following table provides examples of naturally occurring branched alcohols and related compounds.

Compound NameNatural Source(s)Reference(s)
Phthiocerols (Mono-methylated alcohols)Mycobacterium species gerli.com
C17-C22 AlcoholsHoneybees gerli.com
Long-chain alkanolsZiziphus nummularia (cuticular wax) nih.gov
2,6,6-trimethyl-octaneStephania tetrandra nih.gov

Methodologies for Isolation from Complex Biological and Environmental Matrices

The isolation of branched-chain alcohols like 2,6,6-trimethylheptan-1-ol from complex biological and environmental samples requires specialized techniques due to their often low concentrations and volatility. berkeley.edumdpi.com The choice of method depends on the nature of the sample matrix and the specific properties of the target compounds. mdpi.com

Traditional Methods:

Distillation: Hydrodistillation is a common method for extracting volatile compounds from plant material. berkeley.edumdpi.com This process involves heating the plant material with water to liberate the volatile components, which are then condensed and collected. berkeley.edu However, this method can be time-consuming and may lead to the formation of artifacts due to the high temperatures involved. nih.gov

Solvent Extraction: This technique involves the use of organic solvents to extract the compounds of interest from the sample. berkeley.edumdpi.com The choice of solvent is critical and depends on the polarity of the target analytes. mdpi.com While effective, solvent extraction can be labor-intensive and require large volumes of solvent. mdpi.com

Modern Techniques:

Headspace (HS) Methods: These techniques are preferred for analyzing volatile organic compounds (VOCs) as they provide a more accurate representation of the volatile profile of a sample. mdpi.com

Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free method for the extraction of volatile compounds from various matrices, including plants. mdpi.comnih.gov It involves exposing a coated fiber to the headspace above the sample, where the volatile compounds are adsorbed. The analytes are then thermally desorbed into a gas chromatograph for analysis. mdpi.com This method is fast, sensitive, and cost-effective. nih.gov

The analysis of the extracted compounds is most commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS) , a powerful technique for separating and identifying volatile and semi-volatile compounds. mdpi.com

The following table summarizes various extraction techniques used for isolating volatile organic compounds.

Extraction MethodPrincipleAdvantagesDisadvantagesReference(s)
HydrodistillationSeparation of volatile compounds by steam.Well-established.Can create artifacts, time-consuming. berkeley.edumdpi.comnih.gov
Solvent ExtractionDissolving compounds in a suitable solvent.Effective for a wide range of compounds.Requires large solvent volumes, can be labor-intensive. berkeley.edumdpi.commdpi.com
Headspace Solid-Phase Microextraction (HS-SPME)Adsorption of volatile compounds onto a coated fiber.Solvent-free, fast, sensitive, provides a more realistic volatile profile.Fiber can have a limited lifespan. mdpi.comnih.gov

Proposed Biosynthetic Routes and Enzymatic Mechanisms for Branched Alcohol Formation

The biosynthesis of branched-chain alcohols is often linked to the broader pathways of terpenoid and fatty acid metabolism. mdpi.comresearchgate.netresearchgate.net Terpenoids, a large and diverse class of natural products, are synthesized from the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.combeilstein-journals.org

The formation of the basic carbon skeletons of terpenes is catalyzed by a class of enzymes called terpene synthases (TSs). researchgate.netbeilstein-journals.org These enzymes can produce a wide variety of linear and cyclic structures from prenyl diphosphate substrates like geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP). mdpi.com Subsequent modifications by other enzymes, such as cytochrome P450s, dehydrogenases, and reductases, can lead to the formation of alcohols and other functionalized terpenoids. researchgate.net

While the classic isoprene (B109036) rule dictates that terpenes are built from C5 units, leading to molecules with carbon numbers in multiples of five, there is a growing body of research on "noncanonical" or "irregular" terpenoids. nih.govbeilstein-journals.org These compounds have carbon skeletons that deviate from this rule (e.g., C6, C7, C11, C12, C16). nih.govbeilstein-journals.org The biosynthesis of these irregular terpenoids often involves the action of methyltransferases, which add methyl groups to the standard isoprenoid precursors. nih.govbeilstein-journals.org

The formation of branched-chain alcohols can also arise from fatty acid metabolism. researchgate.net In this process, fatty acids can undergo various modifications, including the introduction of branches, followed by reduction of the carboxyl group to an alcohol. researchgate.net

The biosynthesis of this compound itself is not explicitly detailed in the reviewed literature. However, its structure suggests a potential origin from the degradation or modification of a larger terpenoid precursor. For example, it could potentially be formed from the breakdown of a C10 or C15 terpenoid. Further research is needed to elucidate the specific biosynthetic pathway and the enzymes involved in the formation of this particular branched-chain alcohol.

Synthetic Methodologies and Chemoenzymatic Approaches

Chemical Synthesis of 2,6,6-Trimethylheptan-1-ol and Analogues

The construction of the carbon skeleton of this compound and its structural analogues relies on robust carbon-carbon bond-forming reactions and subsequent functional group transformations.

Grignard reagents (R-Mg-X) are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of alcohols from carbonyl compounds. wikipedia.orgsigmaaldrich.com The synthesis of analogues of this compound has been successfully achieved using this methodology.

One documented synthesis produces the analogue 2,5,6-trimethyl-2-heptanol from ethyl 4,5-dimethylhexanoate. google.com The ester is treated with two equivalents of methylmagnesium iodide (CH₃MgI), a Grignard reagent, to yield the tertiary alcohol. google.com The reaction proceeds via nucleophilic acyl substitution followed by a nucleophilic addition to the intermediate ketone.

Another multi-step synthesis starting from (+)-(R)- or (-)-(S)-citronellal can produce the enantiomeric forms of 2,5,6-trimethyl-2-heptanol. google.com This pathway involves two separate Grignard reactions. The first Grignard reaction is performed after ozonolysis of an intermediate double bond, followed by a second Grignard reaction later in the sequence to install a methyl group and form the tertiary alcohol. google.com Similarly, 2,6-dimethyl-2-heptanol (B77958) can be synthesized by reacting 2-methyl-2-hepten-6-one with a methyl Grignard reagent, which is then followed by a hydrogenation step. google.com

Table 1: Grignard-Based Synthesis of 2,5,6-Trimethyl-2-Heptanol

Step Reactant Reagent(s) Product Reference
1 Ethyl 4,5-dimethylhexanoate CH₃MgI, Diethyl ether 2,5,6-Trimethyl-2-heptanol google.com

Catalytic hydrogenation is a crucial technique for the saturation of double bonds and the reduction of various functional groups. In the context of synthesizing this compound analogues, it is often a key step in a multi-step sequence. For example, a synthetic route to 2,5,6-trimethyl-2-heptanol involves the hydrogenation of ethyl 4-isopropyl-2,4-pentadienoate. google.com This reaction is carried out using a palladium on activated charcoal (Pd/C) catalyst to reduce the carbon-carbon double bonds, yielding ethyl 3-isopropylpentanoate, which is a precursor to the final alcohol. google.com

While not leading directly to this compound, the selective hydrogenation of citral (B94496) is a well-studied industrial process that highlights the utility of catalytic hydrogenation for related structures. nih.govgoogle.com Depending on the catalyst and reaction conditions, citral can be selectively hydrogenated to citronellal (B1669106) (preserving the isolated double bond and carbonyl group) or further to citronellol. semanticscholar.orgresearchgate.net For instance, using a chromium-promoted Raney nickel catalyst allows for the hydrogenation of citral to citronellal and subsequently to citronellol. google.com Nickel catalysts supported on waste fluid catalytic cracking (wFCC) catalysts have also been optimized for the selective hydrogenation of citral to citronellal, achieving high conversion and selectivity. nih.gov

Table 2: Catalytic Hydrogenation in Analogue Synthesis

Reactant Catalyst Product Yield Reference
Ethyl 4-isopropyl-2,4-pentadienoate Palladium on activated charcoal Ethyl 3-isopropylpentanoate 70% google.com
Citral Ni/wFCC Citronellal 86.6% selectivity nih.gov
Citral Chromium-promoted Raney nickel Citronellal High google.com

Beyond Grignard reagents, other organometallic compounds and reduction techniques are employed in the synthesis of branched alcohols. Organolithium reagents, for instance, serve as potent nucleophiles for carbon-carbon bond formation. researchgate.net

A key reduction method used in the synthesis of a this compound analogue is the Huang-Minlon reduction. google.com This reaction, a modification of the Wolff-Kishner reduction, is used to deoxygenate a carbonyl group completely to a methylene (B1212753) group under basic conditions, using hydrazine (B178648) and a high-boiling-point solvent. This specific step is part of the multi-step conversion of citronellal to 2,5,6-trimethyl-2-heptanol. google.com

Stereoselective Synthesis of Branched Alcohols

The synthesis of specific stereoisomers of branched alcohols requires advanced asymmetric strategies to control the three-dimensional arrangement of atoms. This is crucial as different enantiomers or diastereomers of a chiral molecule often exhibit distinct biological activities or properties.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent reaction to proceed with high diastereoselectivity. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. researchgate.net

Several types of chiral auxiliaries have been developed and applied to the synthesis of chiral branched alcohols:

Oxazolidinones: Popularized by David A. Evans, these auxiliaries are highly effective in controlling the stereochemistry of aldol (B89426) reactions, alkylations, and other transformations. wikipedia.orgresearchgate.net The steric bulk of the substituents on the oxazolidinone ring directs the approach of electrophiles, leading to the formation of one diastereomer in high excess. wikipedia.org The resulting product, containing newly formed stereocenters, can then be cleaved to reveal the chiral alcohol or carboxylic acid.

Pseudoephedrine: This readily available amino alcohol can be used as a chiral auxiliary for the asymmetric alkylation of enolates. researchgate.net Amides derived from pseudoephedrine can be deprotonated and then alkylated with high diastereoselectivity. The auxiliary can be removed under mild conditions to yield chiral carboxylic acids, ketones, or alcohols. researchgate.net

Carbohydrate-Derived Auxiliaries: Sugars provide a rich source of chiral building blocks that can be fashioned into auxiliaries. thieme-connect.comresearchgate.net For example, perpivaloylated galactose can be used to direct the stereoselective cyclization of N-galactosyl didehydropiperidinones. researchgate.net

These auxiliary-based methods provide reliable control over the synthesis of β-branched and other complex chiral alcohol precursors. nih.govacs.org

Table 3: Common Chiral Auxiliaries in Branched Alcohol Synthesis

Chiral Auxiliary Key Applications Typical Reactions Reference
Evans' Oxazolidinones Synthesis of chiral carbonyl compounds Stereoselective Aldol Reactions, Alkylations wikipedia.org
Pseudoephedrine Asymmetric α-alkylation Enolate Alkylation, Conjugate Addition researchgate.net
Camphorsultam Various asymmetric transformations Diels-Alder, Aldol, Alkylation Reactions thieme-connect.com

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. researchgate.netcore.ac.uk This field has furnished powerful tools for the synthesis of chiral branched alcohols.

Key catalytic methods include:

Asymmetric Hydrogenation: The enantioselective hydrogenation of prochiral ketones or alkenes is one of the most efficient methods for producing chiral alcohols. core.ac.uknih.gov Chiral catalysts, typically complexes of rhodium, ruthenium, or iridium with chiral phosphine (B1218219) or diamine ligands, can achieve exceptionally high levels of enantioselectivity (often >99% ee). nih.govajchem-b.com For example, the asymmetric hydrogenation of β-branched enol esters using a chiral Rhodium-complex provides an effective route to β-chiral primary alcohols. acs.org Similarly, iridium-N,P-complexes have been used for the highly enantioselective hydrogenation of challenging γ,γ-disubstituted and β,γ-disubstituted allylic alcohols. researchgate.net

Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for forming allylic C-O bonds. scispace.comnih.govnih.gov Chiral palladium complexes can catalyze the reaction of phenols or carboxylates with allylic substrates to produce branched allylic ethers or esters in high enantiomeric purity. scispace.comnih.gov These products can then be converted into the corresponding chiral branched alcohols.

Asymmetric Aldol and Related Reactions: Chiral Lewis acid or organocatalysts can promote highly enantioselective and diastereoselective aldol reactions, providing access to β-hydroxy carbonyl compounds, which are direct precursors to 1,3-diols and other branched alcohol structures.

Table 4: Asymmetric Catalysis for Branched Alcohol Synthesis

Reaction Type Metal/Catalyst Ligand Type Substrate Type Enantiomeric Excess (ee) Reference
Asymmetric Hydrogenation Rhodium (S)-SKP β-Branched Enol Esters Excellent acs.org
Asymmetric Hydrogenation Iridium N,P-Ligands Allylic Alcohols >99% researchgate.net
Asymmetric Hydrogenation Ruthenium TsDPEN Ketones Up to 99% nih.gov
Asymmetric Allylic Esterification Palladium(II) COP (Cobalt Oxazoline Palladacycle) (Z)-2-Alken-1-ols High scispace.com

Diastereoselective Control in Carbon Chain Elongation

The construction of the carbon backbone of complex acyclic molecules like this compound, which contains multiple stereocenters, demands precise control over stereochemistry during carbon-carbon bond formation. Diastereoselective strategies are paramount to achieving the desired spatial arrangement of substituents, which in turn dictates the final properties of the molecule.

Research into the synthesis of complex natural products provides a blueprint for these methodologies. For instance, the synthesis of functionalized trimethylheptanols has been achieved through highly diastereoselective reactions. One key strategy is the diastereoselective alkylation of chiral auxiliaries. The Myers pseudoephedrine derived auxiliary, for example, has been used to perform a diastereoselective alkylation to yield an amide that serves as a precursor to a primary alcohol with high stereochemical purity (95% yield as a single diastereomer). arkat-usa.org This amide can then be reduced to the corresponding alcohol, demonstrating a reliable method for setting a stereocenter. arkat-usa.org

Aldol reactions are another powerful tool for controlled carbon chain elongation. The Paterson anti-aldol reaction, using dicyclohexylborane (B74569) chloride, can afford β-keto alcohols with excellent diastereoselectivity. arkat-usa.org Similarly, Evans anti-aldol reactions have been shown to achieve high diastereoselectivity (13:1) in the formation of key fragments for polyketide natural products. nih.gov These intermediates, containing precisely configured hydroxyl and methyl groups, can be further elaborated through steps like reduction and protection to build up the desired carbon chain. nih.gov

A multi-step synthesis of a complex, protected (2S,3S,4S,5S,6S)-trimethylheptan-1-ol derivative highlights the integration of these methods. The process involved creating a triol intermediate and then using a p-methoxybenzyl (PMB) acetal (B89532) to selectively protect certain hydroxyl groups, followed by reductive opening of the acetal with diisopropylaluminium hydride (DIBAL-H) to yield the target alcohol. thieme-connect.com Such strategies underscore the importance of sequential, highly controlled reactions to build acyclic carbon chains with multiple, specific stereocenters, a principle directly applicable to the synthesis of specific stereoisomers of this compound.

Chemoenzymatic and Biotechnological Production of Branched Alcohols

Harnessing biological systems offers a sustainable and highly selective alternative to traditional chemical synthesis. Enzymes and engineered microorganisms can operate under mild conditions and exhibit remarkable specificity, making them ideal for the production of complex chiral molecules like branched alcohols.

Enzymatic Transformations and Desymmetrization Approaches

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts. A key strategy in this area is the enzymatic resolution of racemates or the desymmetrization of prochiral molecules, which can theoretically convert 100% of a substrate into an enantiopure product. collectionscanada.gc.ca

Lipases are a workhorse class of enzymes for these transformations, frequently employed for enantioselective acylations (transesterifications). collectionscanada.gc.canih.gov For example, a lipase-catalyzed enantioselective acetylation of a racemic alcohol was the pivotal step in the synthesis of enantiomerically pure tetrahydropyran (B127337) derivatives, demonstrating the power of enzymes to resolve chiral centers. nih.gov This approach could be applied to a racemic precursor of this compound to isolate a single enantiomer.

Alcohol dehydrogenases (ADHs) are another important class of enzymes, capable of the stereoselective oxidation of alcohols to aldehydes or the reduction of ketones to alcohols. nih.gov Structure-guided directed evolution has been used to engineer ADHs and other oxidases to have broader substrate specificity, including for C6-C10 primary alcohols, and increased stability. nih.gov Such engineered enzymes could be employed to stereoselectively reduce a ketone precursor, for instance, 2,6,6-trimethylheptan-3-one, to a specific stereoisomer of the corresponding secondary alcohol. The biotransformation of branched alcohols, including C10, C12, and C13 isomers, is a known metabolic process where ADHs and aldehyde dehydrogenases (ALDHs) oxidize the alcohols to their corresponding carboxylic acids. europa.eu This inherent biological machinery can be repurposed for synthetic applications.

Microbial Fermentation and Biocatalytic Pathways

The direct production of branched-chain higher alcohols (BCHAs) from renewable feedstocks using engineered microorganisms is a rapidly advancing field. researchgate.net Hosts like Escherichia coli and Saccharomyces cerevisiae are engineered with synthetic pathways to convert central metabolites into valuable alcohols. nih.gov

A common strategy involves diverting the host's highly active amino acid biosynthetic pathways. researchgate.net Intermediates from these pathways, specifically 2-keto acids, are channeled towards alcohol production by introducing two key enzymes: a 2-keto acid decarboxylase and an alcohol dehydrogenase. researchgate.net This has been successfully used to produce isobutanol, 2-methyl-1-butanol, and 3-methyl-1-butanol. researchgate.net

The production of longer-chain alcohols, including C10 alcohols, has been achieved by leveraging and engineering other native and heterologous pathways. One approach utilizes the reversal of the β-oxidation cycle for carbon chain elongation. nih.gov By overexpressing specific enzymes and deleting competing pathways, engineered E. coli has been shown to produce even-chain n-alcohols, including C6, C8, and C10 varieties, by utilizing native alcohol dehydrogenases for the final reduction step. nih.gov Another strategy involves engineering isoprenoid pathways. By introducing enzymes like the phosphatase NudB into an E. coli strain with a heterologous mevalonate (B85504) (MVA) pathway, researchers have produced a mixture of isoprenoid alcohols ranging from C5 to C15, reaching titers of up to 1.65 g/L. researchgate.net

Furthermore, methods for producing C3 to C10 alcohols from their corresponding carboxylic acids have been developed using Clostridia species in anaerobic fermentation. google.com These methods demonstrate high conversion rates, where a significant percentage of the carbon from the fed carboxylic acid is recovered as the corresponding alcohol. google.com These biocatalytic platforms represent a versatile and powerful approach for the sustainable production of specific, highly branched C10 alcohols like this compound from simple carbon sources.

Interactive Data Table: Microbial Production of Branched-Chain Alcohols

Host OrganismPrecursor PathwayKey Enzymes IntroducedProduct(s)TiterCitation
E. coliAmino Acid Biosynthesis2-Keto Acid Decarboxylase, Alcohol DehydrogenaseIsobutanol, 2-Methyl-1-butanol, 3-Methyl-1-butanolN/A researchgate.net
E. coliReversed β-OxidationThioesterase, Acyltransferase, Native ADHsC6, C8, C10 n-alcohols150-500 mg/L (total acids) nih.gov
E. coliMevalonate (MVA) PathwayNudB, IspAC5-C15 Isoprenoid Alcoholsup to 1652 mg/L researchgate.net
Clostridia sp.Carboxylic Acid FeedNative EnzymesC3-C10 AlcoholsHigh Conversion google.com

Chemical Reactivity and Derivatization Studies

Oxidation Pathways and Product Characterization

The oxidation of primary alcohols such as 2,6,6-trimethylheptan-1-ol can yield either aldehydes or carboxylic acids, depending on the oxidizing agent employed. Mild oxidizing agents selectively convert the alcohol to an aldehyde, while strong oxidizing agents typically lead to the formation of a carboxylic acid. chemistrysteps.com

A particularly effective and mild reagent for the oxidation of primary alcohols to aldehydes is the Dess-Martin periodinane (DMP). chemistrysteps.comwikipedia.org This reaction is conducted under neutral pH and at room temperature, offering high yields and chemoselectivity, which means it does not affect other sensitive functional groups that might be present in the molecule. wikipedia.orgorganic-chemistry.org The reaction proceeds through a periodinane intermediate, which then breaks down to form the corresponding aldehyde, in this case, 2,6,6-trimethylheptanal. alfa-chemistry.comlibretexts.org

The mechanism involves an initial ligand exchange between the alcohol and the Dess-Martin periodinane, where the alcohol displaces an acetate (B1210297) group on the hypervalent iodine atom. wikipedia.org An acetate ion then acts as a base, abstracting a proton from the carbon atom bearing the hydroxyl group, which leads to the formation of the carbonyl group of the aldehyde and the release of iodinane and acetic acid. wikipedia.org

ReagentProductReaction Conditions
Dess-Martin periodinane2,6,6-TrimethylheptanalDichloromethane, Room Temp
Potassium permanganate2,6,6-Trimethylheptanoic acidBasic aqueous solution, Heat

Reduction Reactions and Hydrocarbon Formation

Direct reduction of alcohols to their corresponding alkanes is not a feasible reaction. Therefore, the conversion of this compound to 2,6,6-trimethylheptane requires a two-step process. The first step involves converting the hydroxyl group into a good leaving group. A common method to achieve this is by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate ester.

Once the tosylate is formed, it can be readily reduced to the alkane using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). harvard.eduresearchgate.net The hydride ion (H⁻) from LiAlH₄ acts as a nucleophile and displaces the tosylate group in an Sₙ2 reaction, resulting in the formation of 2,6,6-trimethylheptane. davuniversity.orgorgoreview.comacs.org

StepReagent(s)Intermediate/Product
1p-Toluenesulfonyl chloride (TsCl), Pyridine2,6,6-Trimethylheptyl tosylate
2Lithium aluminum hydride (LiAlH₄), Ether2,6,6-Trimethylheptane

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution reactions to occur, it must first be protonated by a strong acid, such as hydrobromic acid (HBr), to form a better leaving group, water. youtube.comchemistrysteps.com

In the case of a primary alcohol like this compound, the subsequent reaction with the bromide ion proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. youtube.comkhanacademy.orgcsueastbay.edu The bromide ion attacks the carbon atom bonded to the oxonium ion (the protonated hydroxyl group) from the backside, leading to the displacement of a water molecule and the formation of the corresponding alkyl halide, 1-bromo-2,6,6-trimethylheptane, in a single, concerted step. masterorganicchemistry.com

Reagent(s)ProductMechanism
Hydrobromic acid (HBr)1-Bromo-2,6,6-trimethylheptaneSₙ2

Formation of Esters and Other Functionalized Derivatives

Esters can be synthesized from this compound through reaction with a carboxylic acid or its derivatives, such as an acid chloride or acid anhydride. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid. For instance, the reaction of this compound with acetic acid yields 2,6,6-trimethylheptyl acetate.

A more reactive method involves the use of an acid chloride, such as acetyl chloride. This reaction is generally faster and does not require an acid catalyst. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The subsequent loss of a chloride ion and a proton results in the formation of the ester.

Reagent(s)ProductReaction Type
Acetic acid, Sulfuric acid (catalyst)2,6,6-Trimethylheptyl acetateFischer Esterification
Acetyl chloride, Pyridine (base)2,6,6-Trimethylheptyl acetateAcylation

Advanced Analytical Characterization Techniques

Chromatographic Separation Methods

Chromatographic techniques are fundamental for isolating 2,6,6-trimethylheptan-1-ol from other components in a sample, a critical step for accurate analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like this compound. In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. chula.ac.th The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. chula.ac.th

GC-MS has been effectively used to identify various trimethylheptane isomers and related compounds in diverse matrices. For instance, the analysis of volatile organic compounds (VOCs) in various samples often employs GC-MS for separation and identification against spectral libraries like NIST. wjgnet.comcopernicus.org The technique's high separation performance is crucial when dealing with complex mixtures containing numerous volatile and semi-volatile compounds. chula.ac.th In the context of analyzing complex organic mixtures, such as those found in environmental or biological samples, GC-MS can identify a wide array of compounds, although it is most effective for a fraction of the total organic material that is amenable to gas chromatography. epa.gov

Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offer even greater resolving power for complex samples, enabling the separation of hundreds of compounds. copernicus.org This enhanced separation is particularly useful for distinguishing between isomers.

High-Performance Liquid Chromatography (HPLC) for Derivatized Forms

While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile compounds or those that are thermally unstable. For alcohols like this compound, which may not have a strong chromophore for UV detection, derivatization is often necessary to enhance their detection by HPLC. nih.gov Derivatization involves chemically modifying the analyte to attach a molecule with desirable properties, such as strong UV absorbance or fluorescence. nih.gov

For instance, in the synthesis of complex natural products, HPLC is used to analyze and purify intermediates, including alcohols. In one example, reversed-phase HPLC with a C18 column and UV detection was used to analyze apratoxin A and its epimer, which contain alcohol functionalities. wiley.com The choice of a C18 column is common for separating non-polar to moderately polar compounds. The use of derivatizing agents can introduce chromophores or fluorophores, allowing for sensitive detection using UV or fluorescence detectors. nih.gov This strategy is particularly beneficial for trace analysis in complex matrices. nih.gov

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of stereochemistry. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. scispace.com

In the synthesis of complex molecules containing fragments similar to this compound, NMR is crucial for confirming the structure and stereochemistry of intermediates. wiley.comnih.gov For example, ¹H NMR can reveal the connectivity of protons through coupling constants (J values), while ¹³C NMR provides information about the carbon skeleton. wiley.comscispace.com Detailed analysis of NMR spectra, including techniques like COSY and HMBC, can help establish the complete structure and relative stereochemistry of a molecule. nih.gov

The chemical shifts (δ) in an NMR spectrum are reported in parts per million (ppm) and are specific to the electronic environment of each nucleus. wiley.com For instance, in a related trimethylheptane derivative, specific proton and carbon signals were assigned to different parts of the molecule, confirming its structure. wiley.com

Table 1: Representative NMR Data for a this compound Derivative wiley.com

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹H0.94s
¹H0.95d7.3
¹H1.21ddd14.2, 10.2, 1.5
¹H1.43-1.57m
¹H1.75m
¹H3.11dd10.2, 1.5
¹H3.61-3.72m
¹³C19.9
¹³C26.6
¹³C36.2
¹³C38.7
¹³C41.2
¹³C60.9
Note: This data is for a derivative and serves as an example of the type of information obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. scispace.com The primary alcohol functional group (-OH) in this compound will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. The C-H bonds of the alkyl chain will exhibit strong absorptions in the 2850-3000 cm⁻¹ region.

In the characterization of related compounds, IR spectroscopy has been used to confirm the presence of hydroxyl groups and other functional groups. wiley.comscispace.com For example, a precursor to a complex molecule containing a trimethylheptanol fragment showed a characteristic IR absorption at 3394 cm⁻¹, indicative of an O-H stretch. wiley.com

Table 2: Characteristic IR Absorption Frequencies wiley.comscispace.com

Functional GroupWavenumber (cm⁻¹)Description
O-H (alcohol)3200-3600Broad
C-H (alkane)2850-3000Strong

Quantitative Analysis and Trace Detection Methodologies

Accurate quantification of this compound, especially at trace levels, is crucial in many applications.

Methodologies for quantitative analysis often rely on the chromatographic techniques mentioned earlier, coupled with appropriate detectors. For GC-MS, quantification can be achieved by creating a calibration curve using standards of known concentrations. This allows for the determination of the concentration of the analyte in an unknown sample by comparing its peak area to the calibration curve.

For trace detection, techniques like headspace solid-phase microextraction (HS-SPME) can be used to pre-concentrate volatile analytes like this compound from a sample before GC-MS analysis. researchgate.net This significantly enhances the sensitivity of the method, allowing for the detection of very low concentrations.

In HPLC, quantitative analysis is similarly performed using calibration curves. The choice of derivatization agent can significantly impact the limit of detection and quantification. nih.gov For instance, using a fluorescent derivatizing agent can lead to very low detection limits when coupled with a fluorescence detector. nih.gov

Biological Activities and Mechanistic Investigations Non Human/non Clinical Focus

In Vitro Studies on Non-Mammalian Cellular Models

Investigations into the effects of branched-chain alcohols on non-mammalian systems provide foundational knowledge about their potential bioactivity at a cellular level.

The impact of branched-chain alcohols on cell viability has been evaluated in non-mammalian organisms such as algae, which serve as models for aquatic toxicology. For instance, studies on 3,5,5-trimethyl-1-hexanol, a structural isomer of 2,6,6-trimethylheptan-1-ol, have determined its effects on the green algae Selenastrum capricornutum. In these studies, the No-Observed-Effect Concentration (NOEC) for biomass was 2.9 mg/L, while the concentration causing a 50% effect (EC50) on growth rate over 72 hours was 33.3 mg/L. oecd.org Such data are crucial for understanding how these compounds might affect primary producers in aquatic ecosystems. The toxicity to daphnids (Daphnia magna) was also assessed, showing a 48-hour EC50 for immobility of 6.77 mg/L. oecd.org

Aquatic Toxicity of 3,5,5-Trimethyl-1-hexanol oecd.org
OrganismTest TypeEndpointDurationValue (mg/L)
Selenastrum capricornutum (Algae)Growth InhibitionNOEC (Biomass)72 h2.9
Selenastrum capricornutum (Algae)Growth InhibitionEC50 (Growth Rate)72 h33.3
Daphnia magna (Water Flea)ImmobilisationEC5048 h6.77
Daphnia magna (Water Flea)ReproductionNOEC21 d1.46

Branched-chain alcohols can interact with various enzymes and molecular targets, influencing their activity. A key area of research is their use as substrates in enzymatic esterification, often catalyzed by lipases in non-aqueous media to produce flavor compounds. uni-pannon.hu In studies using Novozym 435, a widely used lipase (B570770) preparation, the structure of the alcohol substrate significantly impacts reaction yields. uni-pannon.huresearchgate.net For primary branched-chain alcohols, an inverse relationship was observed: as the carbon chain length increased, the esterification yield decreased, a trend opposite to that of linear primary alcohols. uni-pannon.hu This suggests that steric hindrance from the branched structure affects the alcohol's ability to access the enzyme's active site. uni-pannon.hu

Another significant molecular target for complex alcohols is tubulin. While studied in human cell lines, the findings on dictyostatin (B1249737), a natural product containing a trimethyl-substituted alcohol moiety, are relevant to the fundamental biochemistry of tubulin polymerization across eukaryotes. Dictyostatin and its analogs have been shown to be potent microtubule-stabilizing agents, causing an increase in tubulin polymer bundles. nih.gov This interaction is highly dependent on the molecule's specific stereochemistry. nih.gov

Effect of Alcohol Structure on Enzymatic Esterification Yield with Acetic Acid uni-pannon.hu
Alcohol TypeAlcoholEster Yield (after 4h)
Primary LinearEthanol30.1%
Primary Linear1-Propanol45.5%
Primary Linear1-Butanol52.3%
Primary Branched2-Methyl-1-propanol40.1%
Primary Branched3-Methyl-1-butanol35.2%
Secondary Linear2-Propanol35.8%
Secondary Linear2-Pentanol50.5%

Structure-Activity Relationship (SAR) Studies for Branched Alcohols

Structure-activity relationship (SAR) analyses aim to connect a molecule's chemical structure with its biological activity. For alcohols, key structural features influencing bioactivity include carbon chain length, the degree and position of branching, and stereochemistry. drugdesign.orgresearchgate.net

The length of the carbon chain and the presence of branching are critical determinants of an alcohol's biological effects. epa.gov For linear n-alcohols, increasing chain length often correlates with increased potency in various biological systems. nih.gov For example, in studies on dopaminergic neurons, longer-chain alcohols required lower concentrations to produce the same effect on firing frequency. nih.gov Similarly, in enzymatic reactions, the conversion rate for linear primary alcohols often increases with chain length. uni-pannon.hu

However, branching introduces complexity. In enzymatic esterification, branched primary alcohols show a decrease in reaction yield as the chain grows, which is the opposite of their linear counterparts. uni-pannon.hu This is attributed to steric effects that hinder the interaction between the alcohol and the enzyme. uni-pannon.hu The lipophilic properties and hydrogen-bond acidity of alcohols are also primary factors governing their antimicrobial action, where the molecular structure dictates the compound's ability to disrupt bacterial cell membranes. dtic.mil

Stereoisomerism, the spatial arrangement of atoms, is a crucial factor in the biological activity of chiral molecules, including branched alcohols. solubilityofthings.comsolubilityofthings.com Biological systems, such as enzyme active sites and cellular receptors, are chiral environments, meaning they can interact differently with different stereoisomers of a compound. nih.gov This can lead to one isomer being highly active while another is inactive or even inhibitory. nih.govresearchgate.net

This principle is clearly demonstrated in studies of complex natural products. For example, the biological activity of dictyostatin and its synthetic stereoisomers against cellular microtubules varies significantly. nih.gov The natural isomer of dictyostatin was found to be a highly potent microtubule stabilizing agent, while other stereoisomers showed reduced activity or were completely inactive. nih.gov Similarly, in the field of chemical ecology, the specific stereoisomers of branched secondary alcohols are often the active components of insect pheromones, with other isomers being behaviorally inert or even antagonistic. researchgate.netdiva-portal.org

Biological Activities of Dictyostatin (1) and Stereoisomers nih.gov
CompoundDescriptionHeLa Cell Growth Inhibition (IC50, nM)Tubulin Assembly (% Soluble Tubulin Remaining)
Dictyostatin (1)Natural Isomer3.215%
3C6-epi-Dictyostatin10042%
5C5-epi-Dictyostatin>1000100% (Inactive)
121C15-epi-Dictyostatin1000100% (Inactive)

Role in Chemical Ecology and Inter-species Interactions

Volatile organic compounds (VOCs), including branched alcohols and their derivatives, play a critical role in mediating interactions between organisms. semanticscholar.org Many insect species use specific blends of chiral branched-chain alcohols and their corresponding esters (acetates or propionates) as pheromones for communication, particularly for mating. diva-portal.org For example, the aggregation pheromone of an ambrosia beetle is a mixture of the (R)- and (S)-enantiomers of sulcatol; neither enantiomer is active on its own. researchgate.net

Plants also emit a diverse array of VOCs that can be altered by interactions with microbes or herbivores. Endophytic fungi, for instance, can change the profile of volatiles released by a host plant. frontiersin.org In one study, cotton plants colonized by the fungus Beauveria bassiana were found to emit higher levels of certain compounds, including (3-hydroxy-2,4,4-trimethylpentyl)2-methylpropanoate, a derivative of a branched alcohol. frontiersin.org These changes in plant emissions can influence insect behavior and may play a role in plant defense. Furthermore, studies of aquatic plants like Potamogeton natans have identified a rich metabolome of low molecular weight compounds that may affect the equilibrium of aquatic ecosystems by interacting with other organisms. semanticscholar.org

Contributions to Flavor and Aroma Profiles as Volatile Organic Compounds

Currently, there is a notable absence of direct research identifying this compound as a significant contributor to the flavor or aroma profiles of food, beverages, or other natural products. While its isomers have been noted for their sensory properties, such as the floral and fruity notes of 2,5,6-trimethyl-2-heptanol, similar detailed characterizations for this compound are not available in the reviewed literature. The structural differences between these isomers, specifically the position of the hydroxyl group and methyl branches, would be expected to result in distinct sensory characteristics, but these have yet to be documented for this compound.

Defensive Mechanisms in Organisms

The role of volatile organic compounds in the defensive mechanisms of organisms is a well-established area of study. Plants release VOCs to deter herbivores, attract predators of those herbivores, and communicate with other plants. Similarly, insects and other animals utilize chemical compounds for defense against predators and pathogens. Despite the known defensive functions of many structurally related terpenoid compounds, there is no specific evidence in the available literature to suggest that this compound plays a role in the defensive arsenal (B13267) of any particular organism.

Environmental Fate, Transport, and Degradation

Atmospheric Degradation Pathways (e.g., Photooxidation)

The primary removal process for alcohols in the atmosphere is through their reaction with hydroxyl (OH) radicals, which are photochemically produced. scienceopen.comsemanticscholar.org The atmospheric chemistry of saturated alcohols indicates that H-atom abstraction from C-H bonds is the dominant initial step of degradation, while abstraction from the O-H bond is considered negligible. semanticscholar.orgresearchgate.net

The degradation of 2,6,6-trimethylheptan-1-ol initiated by OH radicals would proceed through the formation of an alkyl radical, which then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). researchgate.net Subsequent reactions of the peroxy radical with nitric oxide (NO) would lead to the formation of an alkoxy radical (RO). This alkoxy radical can then undergo further reactions, such as decomposition or isomerization, leading to the formation of smaller, oxygenated products like aldehydes, ketones, and other volatile organic compounds. researchgate.net For example, studies on branched-chain alcohols like 2,4-dimethyl-2-pentanol (B165554) and 3,5-dimethyl-3-hexanol (B1581811) have shown the formation of acetone (B3395972) and 2-butanone (B6335102) as major carbonyl products. semanticscholar.org

Parameter Description Relevance to this compound
Primary Degradation Pathway Reaction with hydroxyl (OH) radicalsThis is the main atmospheric removal process for alcohols.
Initial Reaction Step H-atom abstraction from C-H bondsLeads to the formation of an alkyl radical.
Subsequent Reactions Formation of peroxy and alkoxy radicalsThese reactive intermediates drive the degradation cascade.
Expected Products Smaller oxygenated volatile organic compoundsAnalogous to the degradation products of other branched alcohols.
Estimated Atmospheric Lifetime Likely in the range of hours to a few daysBased on the reactivity of structurally similar long-chain alcohols.

Aquatic and Terrestrial Biodegradation Mechanisms

The biodegradation of this compound in aquatic and terrestrial environments is expected to be a significant fate process. Long-chain alcohols, including those with branching, are generally susceptible to microbial degradation. oecd.org Studies on a category of C6-C22 primary aliphatic alcohols have indicated that they are readily biodegradable. oecd.org

The rate and extent of biodegradation can be influenced by the degree of branching in the alcohol's structure. While some studies have suggested that a high degree of branching can slow down the rate of biodegradation compared to linear analogues, branched alcohol ethoxylates have still been shown to be readily biodegradable. exxonmobilchemical.comresearchgate.net

In aquatic systems, microorganisms are the primary mediators of biodegradation. The process typically involves the enzymatic oxidation of the alcohol to the corresponding aldehyde and then to a carboxylic acid. This fatty acid can then enter the beta-oxidation pathway, leading to its complete mineralization to carbon dioxide and water under aerobic conditions. Under anaerobic conditions, other metabolic pathways would be involved.

In terrestrial environments, soil microorganisms would play a similar role in the degradation of this compound. The compound's partitioning behavior will influence its availability for biodegradation. Due to its expected low water solubility and moderate octanol-water partition coefficient, it is likely to adsorb to soil organic matter and sediments, which could affect its bioavailability to microorganisms. oecd.org

Environment Primary Mechanism Influencing Factors Expected Outcome
Aquatic Microbial oxidationWater temperature, microbial population, oxygen levels, bioavailabilityMineralization to CO₂ and H₂O under aerobic conditions.
Terrestrial Soil microbial degradationSoil type, organic matter content, moisture, temperature, microbial communityDegradation, with potential for sorption to soil particles.

Environmental Monitoring and Detection in Complex Samples

The detection and quantification of this compound in complex environmental matrices such as water, soil, and air would require sensitive analytical techniques. Given its identity as a C10 alcohol, methods developed for the analysis of other long-chain alcohols would be applicable.

For water samples, a common approach involves a sample preparation step to extract and concentrate the analyte, followed by instrumental analysis. Solid-phase extraction (SPE) is a widely used technique for this purpose. epa.gov Analysis is typically performed using gas chromatography coupled with mass spectrometry (GC-MS), which provides both identification and quantification. cleaninginstitute.org

For the analysis of alcohols in soil and sediment, an extraction step is necessary to transfer the analyte from the solid matrix to a solvent. This can be followed by clean-up procedures to remove interfering substances before instrumental analysis, again typically by GC-MS. gov.bc.ca

In atmospheric samples, this compound could be collected on sorbent tubes, followed by thermal desorption and analysis by GC-MS. Alternatively, derivatization techniques can be employed to enhance the detectability of alcohols. For instance, derivatization with agents like 9-fluorenylmethyl chloroformate allows for sensitive detection using high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov

Sample Matrix Extraction/Concentration Analytical Technique Key Considerations
Water Solid-Phase Extraction (SPE)Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC)Derivatization may be needed for HPLC analysis to improve sensitivity.
Soil/Sediment Solvent ExtractionGas Chromatography-Mass Spectrometry (GC-MS)Sample clean-up is often required to remove matrix interferences.
Air Sorbent Tube Sampling/Thermal DesorptionGas Chromatography-Mass Spectrometry (GC-MS)Selection of appropriate sorbent material is crucial for efficient trapping.

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations of Alcohol Systems

MD simulations of alcohol systems typically focus on their behavior in bulk liquid phases, at interfaces (e.g., liquid-vapor or liquid-solid), and in mixtures. For a molecule like 2,6,6-trimethylheptan-1-ol, simulations would reveal insights into its conformational dynamics, intermolecular interactions, and collective properties.

Conformational Analysis: The flexible alkyl chain of this compound can adopt numerous conformations. MD simulations can explore the potential energy surface to identify the most stable conformers and the dynamics of transition between them. The bulky 2,6,6-trimethyl substitution pattern would likely lead to significant steric hindrance, influencing the preferred spatial arrangements of the molecule.

Intermolecular Interactions: In a condensed phase, this compound molecules would interact through a combination of hydrogen bonding (via the hydroxyl group) and van der Waals forces (along the alkyl chain). MD simulations can quantify the extent and lifetime of hydrogen bonds, which are crucial for determining properties like boiling point and viscosity. The branched structure would affect the packing efficiency of the molecules, likely leading to a lower density compared to its linear isomer.

System Properties: From the simulated trajectories of atoms and molecules, various macroscopic properties can be calculated. An illustrative table of properties that could be derived from MD simulations for this compound, based on typical values for similar branched C10 alcohols, is presented below.

PropertyPredicted Value (Illustrative)UnitSignificance in MD Simulation
Density (at 298 K)0.82 - 0.84g/cm³Reflects the packing efficiency of molecules in the liquid state.
Self-diffusion Coefficient1.0 - 2.0 x 10⁻⁹m²/sMeasures the translational mobility of molecules, related to viscosity.
Enthalpy of Vaporization55 - 65kJ/molRepresents the energy required to overcome intermolecular forces in the liquid phase.
Radial Distribution Function (O-O)Peak at ~2.8 ÅDimensionlessCharacterizes the local structure and hydrogen bonding network between hydroxyl groups.

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. These calculations can predict a wide range of molecular properties and reactivity indices for this compound.

Molecular Geometry Optimization: The first step in quantum chemical calculations is to find the lowest energy three-dimensional structure of the molecule. For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles to find the most stable conformer.

Electronic Properties: Once the geometry is optimized, various electronic properties can be calculated. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which would show the electron-rich region around the oxygen atom of the hydroxyl group and the relatively electron-poor regions around the hydrogen atoms.

Reactivity Descriptors: Quantum chemical calculations can provide insights into the reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Below is a table of illustrative molecular properties for this compound that could be obtained from DFT calculations.

PropertyPredicted Value (Illustrative)UnitSignificance
Dipole Moment1.6 - 1.8DebyeQuantifies the polarity of the molecule, arising from the electronegative oxygen atom.
HOMO Energy-9.5 to -10.5eVRelates to the ionization potential and nucleophilic character of the molecule.
LUMO Energy1.5 to 2.5eVRelates to the electron affinity and electrophilic character of the molecule.
HOMO-LUMO Gap11.0 to 13.0eVIndicates the chemical reactivity and stability of the molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling for Alcohols

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of molecules with their physicochemical properties. While a specific QSPR model for this compound is not available, general QSPR models for alcohols can be used to predict its properties.

These models use molecular descriptors, which are numerical values that encode structural information. For this compound, relevant descriptors would include:

Topological descriptors: Based on the 2D representation of the molecule, such as the number of atoms, bonds, and branching indices.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Quantum-chemical descriptors: Obtained from quantum chemical calculations, such as dipole moment and orbital energies.

A QSPR model is typically a mathematical equation that relates these descriptors to a specific property. For example, a simplified linear QSPR model for the boiling point of an alcohol might look like:

Boiling Point = c₀ + c₁(Molecular Weight) + c₂(Polar Surface Area) + c₃*(Branching Index)

The coefficients (c₀, c₁, c₂, c₃) are determined by fitting the model to a training set of alcohols with known boiling points.

The following table presents predicted physicochemical properties for this compound based on established QSPR models for alcohols.

PropertyPredicted Value (Illustrative)UnitMethod of Prediction
Boiling Point205 - 215°CBased on molecular weight, branching, and hydrogen bonding capability.
LogP (Octanol-Water Partition Coefficient)3.8 - 4.2DimensionlessEstimated from its lipophilic alkyl chain and hydrophilic hydroxyl group.
Water Solubility50 - 100mg/LInversely related to LogP; low solubility is expected due to the long alkyl chain.

In Silico Modeling of Biological Interactions

In silico modeling can be used to predict the potential biological interactions of this compound. These methods are particularly useful in the early stages of drug discovery and toxicology assessment.

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be performed to investigate its potential binding to biological targets such as enzymes or receptors. For example, its interaction with alcohol dehydrogenase, an enzyme involved in alcohol metabolism, could be simulated. The binding affinity, typically expressed as a binding energy, can be calculated to estimate the strength of the interaction. nih.gov

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups responsible for a molecule's biological activity. For a class of long-chain alcohols, a pharmacophore model might include a hydrogen bond donor feature (the hydroxyl group) and several hydrophobic features (the alkyl chain).

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. For this compound, these models could predict its likelihood of being absorbed through the skin or in the gut, its potential metabolic pathways, and its potential for toxicity.

An illustrative table of predicted biological interactions for this compound is provided below.

Biological Interaction/PropertyPrediction (Illustrative)Significance
Binding to Alcohol DehydrogenaseModerate binding affinitySuggests it could be a substrate for this enzyme, influencing its metabolic fate.
Membrane PermeabilityHighThe lipophilic nature of the molecule suggests it can readily cross biological membranes.
Skin Sensitization PotentialLow to moderateBased on structural alerts and comparison with similar long-chain alcohols.
Cytochrome P450 InhibitionPotential for weak inhibition of certain CYP isozymesCould influence the metabolism of other co-administered substances.

Emerging Research Areas and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical industry's shift towards green chemistry is driving research into sustainable methods for producing alcohols like 2,6,6-trimethylheptan-1-ol. Traditional synthesis often relies on petrochemical feedstocks and harsh reaction conditions. Emerging research focuses on creating novel, more environmentally benign synthetic routes.

Future perspectives in this area include:

Bio-based Feedstocks: Utilizing lignocellulose or other biomass sources to produce precursor molecules. researchgate.net For instance, furfural, derived from agricultural waste, can be used in aldol (B89426) condensation reactions to build carbon backbones that, after hydrodeoxygenation, yield branched alkanes and potentially alcohols. researchgate.net

Catalytic Processes: Developing highly selective and reusable catalysts for key transformation steps. The Guerbet reaction, a method for alcohol coupling, is being adapted for vapor-phase conditions to improve efficiency and reduce waste, particularly for branched-chain alcohols. kuleuven.be

Flow Chemistry: Implementing continuous flow reactors can enhance safety, improve reaction control, and increase yield, representing a significant step up from traditional batch processing.

Table 1: Comparison of Synthetic Methodologies for Branched Alcohols

Feature Traditional Synthesis Emerging Sustainable Routes
Feedstock Petrochemical-based (e.g., olefins) Bio-based (e.g., lignocellulose, sugars) researchgate.net
Key Reactions Grignard reactions, hydroformylation Catalytic aldol condensation, Guerbet reaction kuleuven.begoogle.com
Catalysts Stoichiometric reagents, homogeneous catalysts Heterogeneous catalysts, biocatalysts
Process Type Batch processing Continuous flow chemistry
Environmental Impact Higher energy consumption, potential for hazardous waste Lower carbon footprint, reduced waste streams

Exploration of Undiscovered Biosynthetic Pathways

The natural origin of this compound is not well-documented, presenting an opportunity for significant discovery. Many branched-chain alcohols in nature are derived from terpenoid or fatty acid metabolic pathways.

Future research will likely focus on:

Irregular Terpenoid Biosynthesis: Most terpenes are formed by the "head-to-tail" joining of isoprene (B109036) units. uzh.ch However, "irregular" terpenes are formed through alternative condensations, such as the "head-to-middle" joining of two dimethylallyl diphosphate (B83284) (DMAPP) units to form precursors like lavandulyl diphosphate (LPP). nih.gov Investigating plant or microbial enzymes similar to LPP synthase could reveal a biosynthetic route to the carbon skeleton of this compound. nih.gov

Branched-Chain Fatty Acid Metabolism: Some microorganisms can synthesize branched-chain fatty alcohols by using alternative starter units for fatty acid synthesis. nih.gov Engineering microbes to utilize precursors like isovaleric acid (derived from leucine degradation) could be a viable pathway for producing the trimethylheptane backbone.

Table 2: Potential Biosynthetic Precursors and Pathways

Pathway Key Precursor(s) Relevant Enzyme Class Potential Outcome
Irregular Terpenoid Dimethylallyl diphosphate (DMAPP) cis-Prenyl Diphosphate Synthase nih.gov Formation of a non-linear C10 backbone
Amino Acid Catabolism Leucine, Isovaleryl-CoA Branched-chain alpha-keto acid dehydrogenase Provides starter units for fatty acid synthesis nih.gov
Fatty Acid Synthesis Acetyl-CoA, Malonyl-CoA Fatty Acid Synthase (FAS), Fatty Acyl-CoA Reductase (FAR) Elongation and reduction to a primary alcohol

Advanced Analytical Tool Development for Complex Mixtures

Identifying and quantifying specific isomers like this compound within complex matrices such as essential oils, foods, or environmental samples is a significant challenge. chromatographytoday.com Advanced analytical techniques are crucial for overcoming the limitations of standard gas chromatography-mass spectrometry (GC-MS).

Emerging tools and future directions include:

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This technique uses two different chromatography columns to provide vastly superior separation power compared to single-column GC. chemistry-matters.com By spreading peaks across a two-dimensional plane, GC×GC can resolve co-eluting compounds, which is essential for accurately identifying isomers in complex fragrance or flavor profiles. chromatographytoday.comlabrulez.comsepsolve.com

Microcrystal Electron Diffraction (MicroED): A revolutionary technique in structural biology, MicroED can determine the atomic structure of molecules from nanocrystals, even within a heterogeneous mixture. thermofisher.com This cryo-EM method is particularly powerful for the unambiguous structure elucidation of small organic molecules, circumventing the need to grow large, single crystals required for X-ray crystallography. frontiersin.orgresearchgate.netnih.govhhu.de This could be applied to definitively identify this compound or its derivatives isolated from a complex natural extract.

Table 3: Comparison of Advanced Analytical Techniques

Technique Principle Advantage for this compound Limitations
GC-MS Separation by boiling point/polarity; identification by mass spectrum. Standard, widely available method. Poor resolution of isomers and co-eluting compounds.
GC×GC-TOFMS Separation in two dimensions (e.g., volatility and polarity); high-speed mass analysis. labrulez.com Dramatically increased peak capacity; separation of isomers from matrix interferences. chromatographytoday.comchromatographyonline.com Complex data processing; requires specialized instrumentation.
MicroED Electron diffraction from nanocrystals to determine 3D atomic structure. thermofisher.com Unambiguous structure determination from tiny amounts of material, even in mixtures. researchgate.nethhu.de Requires the sample to be crystalline; highly specialized equipment.

Deeper Elucidation of Non-Clinical Biological Mechanisms

While clinical data is outside the scope of this review, understanding the fundamental, non-clinical biological activities of this compound is a key area for future research. Long-chain and branched alcohols are known to interact with biological systems in various ways.

Potential research avenues include:

Membrane Interactions: Long-chain alcohols can insert into the lipid bilayers of cell membranes, altering their fluidity and integrity. Studies on alcohols with similar chain lengths (C9-C13) have shown that their antibacterial activity is strongly dependent on the carbon chain length, with some causing membrane damage and leakage of cellular contents, while others act via different mechanisms. nih.govresearchgate.net

Antimicrobial and Antifungal Activity: The structure of an alcohol, particularly the length of its hydrophobic chain, is a key determinant of its antimicrobial properties. nih.gov Systematic screening of this compound against a panel of bacteria and fungi could reveal specific activities and structure-activity relationships.

Signaling and Pheromonal Activity: In nature, various alcohols serve as signaling molecules for insects or microorganisms. Investigating whether this compound has any role in quorum sensing for bacteria or as a pheromone component for insects could open new applications in agriculture or biotechnology.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,6,6-trimethylheptan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of branched alcohols like this compound often involves aldol condensation or Grignard reactions. For example, analogous compounds (e.g., trans-1-(2,6,6-trimethylcyclohexyl)-hex-1-en-3-one) are synthesized using ketones (e.g., 2-pentanone) and strong bases to control stereochemistry and minimize byproducts . Reaction parameters such as temperature (20–60°C), base strength (e.g., NaOH vs. KOtBu), and solvent polarity significantly impact yield. Post-synthesis purification via fractional distillation or column chromatography is critical, with GC-MS or HPLC used to verify purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming branching patterns and hydroxyl group positioning. For example, δ~1.2–1.5 ppm in ¹H NMR typically corresponds to methyl groups in similar terpenoid alcohols . Mass spectrometry (EI-MS) helps determine molecular weight (e.g., m/z 158 for C₁₀H₂₂O). Physicochemical properties like logP (octanol-water partition coefficient) can be predicted via computational tools (e.g., EPI Suite) or measured experimentally using shake-flask methods .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer : Storage in amber glass under inert gas (N₂ or Ar) at 4°C minimizes oxidation. Safety protocols include using fume hoods, nitrile gloves, and eye protection due to potential skin/eye irritation. Spill management requires non-combustible absorbents (e.g., vermiculite) and disposal via hazardous waste channels .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes in this compound synthesis?

  • Methodological Answer : Steric hindrance from the 2,6,6-trimethyl groups directs reaction pathways. For instance, in ketone reductions, bulky substituents favor equatorial alcohol formation via chair transition states. Computational studies (DFT or MD simulations) can model these effects, while chiral HPLC or polarimetry quantifies enantiomeric excess .

Q. How do structural modifications (e.g., fluorination) alter the biological or catalytic activity of this compound derivatives?

  • Methodological Answer : Fluorination at specific positions (e.g., replacing methyl with CF₃ groups) enhances metabolic stability and lipophilicity. For example, heptafluoro analogs (e.g., 5,5,6,6,7,7,7-heptafluoroheptan-1-ol) show increased bioactivity in antimicrobial assays. Activity cliffs can be mapped using QSAR models, combining synthetic data with in vitro testing .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Discrepancies often arise from impurities (e.g., residual solvents like methanol) or assay variability. Systematic reviews (per Cochrane guidelines) should meta-analyze existing studies, prioritizing OECD-compliant in vivo assays (e.g., acute oral toxicity in rodents) over in silico predictions. LC-MS/MS can quantify trace impurities impacting toxicity profiles .

Q. Can this compound act as a chiral ligand or catalyst in asymmetric synthesis?

  • Methodological Answer : Its branched structure may coordinate metals (e.g., Ru or Pd) in asymmetric hydrogenation. Testing involves preparing metal complexes (e.g., [RuCl₂(PPh₃)₃] with the alcohol ligand) and evaluating enantioselectivity in model reactions (e.g., ketone reduction). Circular dichroism (CD) spectroscopy and X-ray crystallography validate ligand-metal interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.